molecular formula C26H31NO6 B1451439 (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid CAS No. 1310680-26-2

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid

Katalognummer: B1451439
CAS-Nummer: 1310680-26-2
Molekulargewicht: 453.5 g/mol
InChI-Schlüssel: LTFVVSHYJGOEEM-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a synthetic organic compound featuring two critical protective groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A widely used amino-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and selective removal via piperidine .
  • tert-Butoxy ester: A carboxylic acid-protecting group that resists acidic conditions and is cleaved under strong acids (e.g., trifluoroacetic acid) .

Its stereochemistry (R-configuration) is critical for chiral recognition in enzymatic or receptor-mediated processes .

Eigenschaften

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)15-13-17(12-14-23(28)29)27-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFVVSHYJGOEEM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid, also known as a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenyl group that may enhance its pharmacological properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C23H27NO4C_{23}H_{27}NO_4, with a molecular weight of approximately 381.46 g/mol. The presence of the fluorenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the fluorenyl group often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific areas of biological activity associated with this compound.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of fluorenone derivatives. For instance, fluorenones have been shown to possess significant activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibition of key enzymes in bacterial fatty acid biosynthesis pathways, such as enoyl-acyl carrier protein reductase (InhA) .

2. Anticancer Properties

Fluorenone derivatives have demonstrated promising anticancer activity. Research shows that modifications in the side chains of fluorenones can enhance their antiproliferative effects against various cancer cell lines. For example, certain fluorenone derivatives act as topoisomerase inhibitors, which are crucial for DNA replication and repair . The introduction of specific functional groups has been linked to increased antiproliferative activity.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds indicate that they can inhibit various metabolic enzymes and proteases, which are vital in cancer progression and microbial resistance .

Case Studies

Case Study 1: Inhibition of Mycobacterium tuberculosis
A study focused on the synthesis and screening of fluorenone derivatives revealed that certain compounds significantly inhibited the growth of Mycobacterium tuberculosis. The mechanism was attributed to the inhibition of InhA, a critical enzyme in the bacterial fatty acid synthesis pathway .

Case Study 2: Antiproliferative Activity Against Cancer Cells
In vitro studies demonstrated that fluorenone derivatives exhibited significant antiproliferative effects on human cancer cell lines. The presence of alkyl substituents was correlated with enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy .

Data Table: Biological Activities of Fluorenone Derivatives

Compound Biological Activity Target Reference
Fluorenone AAntimicrobialMycobacterium tuberculosis
Fluorenone BAntiproliferativeCancer cell lines
Fluorenone CEnzyme inhibitionInhA enzyme

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The compound is primarily used as a building block in peptide synthesis. The Fmoc group provides a stable protection for amino groups during the synthesis process, allowing for sequential addition of amino acids.

Key Features :

  • Stability : The Fmoc group is stable under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS).
  • Deprotection : It can be easily removed under mild basic conditions, facilitating the release of the synthesized peptide.

Drug Development

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid has potential applications in drug development, particularly in designing peptide-based therapeutics.

Case Studies :

  • Anticancer Agents : Research indicates that modifications of similar compounds can enhance their efficacy as anticancer agents by targeting specific cellular pathways .
CompoundTarget DiseaseMechanism of Action
Fmoc-Dab-OHCancerInhibition of cell proliferation
Fmoc-Asp-OtBuViral InfectionsInterference with viral replication

Bioconjugation

This compound can be utilized in bioconjugation techniques to attach peptides to various biomolecules, enhancing their therapeutic properties.

Applications in Bioconjugation :

  • Antibody Drug Conjugates (ADCs) : The ability to selectively attach to antibodies allows for targeted delivery of cytotoxic agents to cancer cells.
Bioconjugate TypeDescription
ADCsLinkage of cytotoxic drugs to antibodies for targeted cancer therapy
Peptide-Nanoparticle ConjugatesEnhancing bioavailability and cellular uptake of therapeutic peptides

Research and Development

The compound serves as a valuable tool in academic research focused on peptide chemistry and drug design.

Research Highlights :

  • Studies have demonstrated its effectiveness in synthesizing peptides with enhanced stability and bioactivity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Comparison Based on Functional Groups and Chain Length

Compound A : (2S,6R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-amino-6-((tert-butoxycarbonyl)amino)-7-oxoheptanoic acid (CAS: N/A)
  • Molecular Formula : C₃₄H₃₈N₃O₇
  • Molecular Weight : 600.2 g/mol
  • Key Differences: Additional tert-butoxycarbonyl (Boc)-protected amino group at position 5. Presence of a free amino group at position 7, enabling further functionalization.
  • Implications : Enhanced versatility in multi-step synthesis but increased steric hindrance may reduce coupling efficiency in SPPS .
Compound B : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid (CAS: 401916-49-2)
  • Key Differences: tert-Butyl group attached to a phenyl ring instead of a tert-butoxy ester. Shorter butanoic acid chain.
  • Suitable for hydrophobic peptide segments .
Compound C : (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid (CAS: 276869-41-1)
  • Molecular Formula: C₂₇H₃₃NO₆
  • Molecular Weight : 467.55 g/mol
  • Key Differences: Extended octanoic acid chain (vs. heptanoic). S-configuration at the chiral center.
  • Implications : Longer chain may enhance lipophilicity and metabolic stability. Stereochemical differences could alter biological activity .

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted)
Target Compound C₂₇H₃₃NO₇ 495.56 Fmoc, tert-butoxy ester, oxoheptanoic acid 4.2 (est.)
Compound A C₃₄H₃₈N₃O₇ 600.2 Fmoc, Boc, amino, oxoheptanoic acid 3.8
Compound B C₂₉H₃₁NO₄ 457.57 Fmoc, tert-butylphenyl, butanoic acid 5.1
Compound C C₂₇H₃₃NO₆ 467.55 Fmoc, tert-butoxy ester, oxooctanoic acid 4.5

Notes:

  • LogP values estimated via XLogP3 .
  • Compound B’s higher LogP reflects its aromatic tert-butyl group, reducing aqueous solubility.

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Approach

One of the primary methods for preparing this compound involves its incorporation into peptide fragments via SPPS, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Key Steps and Conditions:

Step No. Reagent/Condition Duration Purpose
1 Swelling of resin in dichloromethane (CH2Cl2) 3 min (manual) Resin activation and swelling
2 Swelling in dimethylformamide (DMF) 2 × 30 min Resin conditioning
3 20% piperidine in DMF 1 × 5 min + 1 × 15 min Fmoc deprotection
4 Washing with DMF 5 × 1 min Removal of deprotection reagents
5 Coupling with 3.5 eq Fmoc-amino acid + 3.5 eq HOAt + 3.5 eq PyBOP + 7 eq DIPEA or 3.5 eq DIC 40 min Amino acid coupling
6 Alternative coupling with 3.5 eq Fmoc-amino acid + 3.5 eq HATU or PyBOP or HCTU + 7 eq DIPEA 40 min Amino acid coupling
7 Washing with DMF 5 × 1 min Removal of coupling reagents
8 20% piperidine in DMF 1 × 5 min + 1 × 15 min Fmoc deprotection
9 Washing with DMF 5 × 1 min Final wash before next coupling or cleavage
10 Washing with CH2Cl2 3 × 1 min Final resin wash at synthesis completion
  • These steps (5 to 9) are repeated iteratively to elongate the peptide chain with the protected amino acid residues, including the (R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid unit.

Notes:

  • The use of coupling reagents such as PyBOP, HATU, and HOAt ensures efficient peptide bond formation.
  • The tert-butoxy group serves as a side-chain protecting group, stable under the conditions used for Fmoc removal.
  • Piperidine in DMF is the standard reagent for removing the Fmoc protecting group without affecting the tert-butyl ester.

Chemical Synthesis via Orthogonal Protection and Cross Metathesis

An alternative synthetic route involves the chemical synthesis of the fully protected amino acid through orthogonal protection strategies and cross metathesis reactions.

Synthetic Route Highlights:

  • Starting from Garner aldehyde-derived vinyl glycine derivatives, cross metathesis with protected allyl glycine derivatives is catalyzed by Grubbs second-generation catalyst to form the protected meso-diaminopimelic acid scaffold, which can be further modified to yield the target compound.

  • The tert-butyl ester protecting group is introduced to protect the carboxyl group, while the Fmoc group protects the amino functionality.

  • Typical reaction conditions include stirring in dichloromethane at room temperature for extended periods (e.g., 19 hours) followed by work-up involving washing with dilute acid and brine, drying, and purification by chromatography.

Example Reaction Conditions:

Component Amount (mg/mmol) Solvent Time Temperature
Protected intermediate (e.g., compound 8) 164 mg (0.54 mmol) CH2Cl2 (2 mL) 19 h Room temperature
Benzyl alcohol 48 mg (0.45 mmol)
  • Post-reaction, the mixture is washed with 5% HCl and brine, dried over sodium sulfate, evaporated, and purified by chromatography.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Solid-Phase Peptide Synthesis Fmoc-amino acid, PyBOP/HATU, Piperidine/DMF Automated, high purity, scalable Requires specialized equipment
Chemical Synthesis via Cross Metathesis Garner aldehyde derivatives, Grubbs catalyst, CH2Cl2 Orthogonal protection, high yield Multi-step, requires careful purification

Research Findings and Practical Insights

  • The SPPS method allows for the efficient incorporation of the protected amino acid into peptides with high fidelity, leveraging the stability of the tert-butyl and Fmoc protecting groups under synthesis conditions.

  • The chemical synthesis route via cross metathesis offers a versatile approach to access orthogonally protected intermediates, facilitating the preparation of complex derivatives such as N-acyl iE-DAP analogs with potential biological activity.

  • The combination of these methods provides flexibility depending on the desired application—SPPS for peptide assembly and chemical synthesis for intermediate preparation.

This comprehensive overview synthesizes diverse authoritative sources to elucidate the preparation methods of this compound, highlighting procedural details, reaction conditions, and practical considerations essential for researchers and practitioners in synthetic organic and peptide chemistry.

Q & A

Q. Table 1: Example Hydrogenation Conditions from Evidence

CatalystSolventPressureTemperatureYieldReference
PtO₂MeOH4 barRT92%
Pd/CEtOAc1 atmRT85%

Basic: What spectroscopic methods confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry and functional groups. For example, tert-butoxy protons resonate at δ 1.4–1.5 ppm, while Fmoc aromatic protons appear at δ 7.3–7.8 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed [M+H]⁺ = 611.3 vs. calculated 611.2) .
  • Chromatography : Reverse-phase HPLC with UV detection (220–280 nm) assesses purity (>95% required for peptide synthesis) .

Advanced: How does stereochemistry at the 4-position influence coupling efficiency in peptide synthesis?

Answer:
The (R)-configuration at the 4-position affects steric hindrance during amide bond formation. For example:

  • Coupling Reagents : HATU/DIPEA in DMF outperforms DCC/HOBt in minimizing racemization for bulky substrates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to dichloromethane .
  • Monitoring : Racemization is tracked via chiral HPLC or circular dichroism (CD) spectroscopy. Studies on analogous compounds showed <2% epimerization under optimized conditions .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential inhalation hazards (CLP Category 4 acute toxicity) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can racemization be minimized during Fmoc deprotection?

Answer:
Racemization during Fmoc removal is mitigated by:

  • Deprotection Time : Limit piperidine exposure to 10–20 minutes .
  • Temperature : Perform reactions at 0–4°C to slow base-induced epimerization .
  • Additives : Add 0.1 M HOBt to scavenge reactive intermediates .
  • Monitoring : Use LC-MS to detect byproducts like diketopiperazines .

Basic: How is the tert-butoxy group removed post-synthesis?

Answer:
The tert-butoxy group is cleaved under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 1–2 hours).
  • Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates .
  • Workup : Evaporate TFA under reduced pressure and lyophilize the residue .

Advanced: How do contradictory solubility reports impact experimental design?

Answer:
Discrepancies in solubility data (e.g., in DMSO vs. aqueous buffers) require empirical validation:

  • Solvent Screening : Test DMSO, DMF, THF, and methanol at 10–50 mg/mL.
  • pH Adjustment : Solubility in water improves at pH >8 (due to carboxylate formation) .
  • Co-solvents : Use 10% PEG-400 in PBS for in vitro assays .

Q. Table 2: Solubility of Analogous Compounds

CompoundSolubility in DMSO (mg/mL)Solubility in H₂O (pH 7.4)Reference
Fmoc-protected butanoic acid25<1
tert-Butyl ester derivative50Insoluble

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at –20°C under desiccation to prevent hydrolysis .
  • Light Sensitivity : Protect from UV light using amber vials .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent decomposition .

Advanced: How do structural modifications (e.g., fluorine substitution) alter bioactivity?

Answer:
Fluorine introduction at specific positions enhances:

  • Metabolic Stability : 3,5-Difluorophenyl analogs resist cytochrome P450 oxidation .
  • Binding Affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., caspase-3 inhibition increased by 30% in fluorinated derivatives) .
  • Solubility : Polar substituents (e.g., –OH) improve aqueous solubility but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid
Reactant of Route 2
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.